Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate
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Overview
Description
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphoric acid group esterified with diethyl and 4-(1,1,3,3-tetramethylbutyl)phenyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester typically involves the esterification of phosphoric acid with diethyl and 4-(1,1,3,3-tetramethylbutyl)phenyl groups. One common method involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl 4-(1,1,3,3-tetramethylbutyl)phenol.
Oxidation: Various phosphoric acid derivatives.
Substitution: New esters or other substituted products.
Scientific Research Applications
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, plasticizers, and flame retardants
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound may also interact with cellular membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, diethyl 4-(n-octyl)phenyl ester
- Phosphoric acid, diethyl 4-(tert-butyl)phenyl ester
- Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl dihydrogen phosphate
Uniqueness
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester is unique due to its specific structural features, such as the presence of the 4-(1,1,3,3-tetramethylbutyl)phenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
102176-31-8 |
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Molecular Formula |
C18H31O4P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
diethyl [4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H31O4P/c1-8-20-23(19,21-9-2)22-16-12-10-15(11-13-16)18(6,7)14-17(3,4)5/h10-13H,8-9,14H2,1-7H3 |
InChI Key |
OQBQHVIVXDQRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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